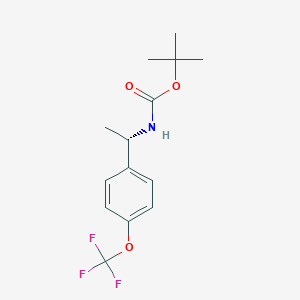

(S)-叔丁基 1-(4-(三氟甲氧基)苯基)乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

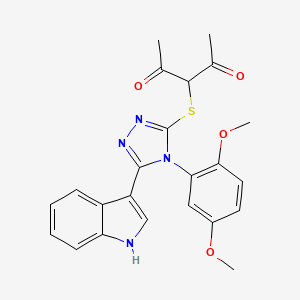

The synthesis of compounds similar to “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” often involves the use of carbamates in medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” is characterized by the presence of a carbamate group and a trifluoromethoxy group attached to a phenyl ring . The trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .

Chemical Reactions Analysis

The trifluoromethoxylation of alkyl halides is a common reaction involving compounds with a trifluoromethoxy group . This reaction can be performed with a trifluoromethoxylation reagent under mild conditions . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

科学研究应用

Fluorinated Heterocycles and Drug Design

The synthesis of TFMP involves a chain heterocyclization process, resulting in a fluorinated heterocyclic system with a pyrrole ring as the central unit. Fluorinated compounds are of interest due to their unique properties, including altered lipophilicity, metabolic stability, and bioactivity. Researchers explore TFMP derivatives for drug design, especially in areas like cancer chemotherapy and antimicrobial agents .

Electrochromic Devices (ECDs)

TFMP-containing polymers have been investigated for their electrochromic properties. These materials change color in response to an applied voltage, making them useful in displays, smart windows, and optical memory devices. By incorporating TFMP moieties into conjugated polymers, researchers aim to enhance ECD performance and stability .

Biological Activity and Enzyme Inhibition

Certain derivatives of TFMP exhibit biological activity. For instance:

- Enzyme Inhibition : Some derivatives inhibit enzymes like Anthrax Lethal Factor (LF) and Serotonin N-Acetyltransferase .

Kinetic Resolution and Asymmetric Synthesis

Researchers have explored the kinetic resolution of TFMP racemates using lipase-catalyzed transesterification. This process selectively converts one enantiomer into a product, enabling the preparation of optically pure TFMP derivatives. Asymmetric synthesis using TFMP-based intermediates contributes to chiral drug development .

Materials Science and Coatings

TFMP-containing compounds find applications in materials science. For instance:

- Optical Memory Devices : TFMP derivatives contribute to the development of optical memory systems in electrochromic devices .

Chemical Synthesis and Thiazole Incorporation

The synthesis of TFMP involves thiazole incorporation. Researchers have developed efficient methods to add the thiazole ring to TFMP, expanding the toolbox for constructing complex heterocyclic systems. Thiazole-containing compounds have diverse applications in medicinal chemistry and materials science .

未来方向

The future directions for research on “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The trifluoromethoxy group, in particular, is a topic of significant interest in the field of medicinal chemistry .

作用机制

Target of Action

The primary target of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . The inhibition occurs through the formation of additional hydrogen bonds in the active site of the enzyme . This interaction results in a decrease in the enzyme’s ability to metabolize its substrates, leading to an accumulation of epoxides and a decrease in the production of diols .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes such as vasodilation, inflammation, and cell proliferation . By inhibiting sEH, the compound increases the levels of EETs, which can have various downstream effects depending on the tissue and the specific EETs involved .

Result of Action

The inhibition of sEH by (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, including vasodilation, reduced inflammation, and altered cell proliferation . The specific effects would depend on the tissue and the specific EETs involved.

属性

IUPAC Name |

tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXYDKSECKOTHS-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2361212.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)

![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)

![2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2361231.png)